7,2',4'-Trimethoxyflavone

Inflammation Cytokine inhibition Neuropathic pain

Procure 7,2',4'-Trimethoxyflavone (CAS 7578-51-0) for reproducible, mechanism-specific research. This exact trimethoxyflavone isomer is a validated sPLA2-IIA inhibitor (IC50 70.5 μM) with partial IL-1β inhibition (IC50 72.62 μM), distinct from the 7,3',4'-isomer (IC50 33.32 μM). Unlike 6,2',4'-trimethoxyflavone, it does not interfere with AHR signaling, ensuring clean PLA2/cytokine mechanism dissection. Its methoxyflavone scaffold confers superior metabolic stability over hydroxylated flavones for reliable in vivo dosing. Insist on authenticated 7,2',4'-isomer—generic 'trimethoxyflavone' substitutions yield irreproducible data.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 7578-51-0
Cat. No. B1206372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,2',4'-Trimethoxyflavone
CAS7578-51-0
Synonyms7,2',4'-trimethoxyflavone
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C18H16O5/c1-20-11-5-7-14(16(8-11)22-3)18-10-15(19)13-6-4-12(21-2)9-17(13)23-18/h4-10H,1-3H3
InChIKeyYPQZGQIOLDZFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,2',4'-Trimethoxyflavone (CAS 7578-51-0): A Position-Specific Methoxyflavone for Anti-Inflammatory and Neuropathic Pain Research


7,2',4'-Trimethoxyflavone (CAS 7578-51-0) is a naturally occurring polymethoxyflavone characterized by a flavone backbone with methoxy substitutions at the 7, 2', and 4' positions [1]. It is isolated from plant species such as Albizia odoratissima and Grangea maderaspatana [2][3]. This compound belongs to the methoxyflavone subclass, which is distinguished from hydroxylated flavones by enhanced metabolic stability and oral bioavailability due to capping of free phenolic hydroxyl groups [4]. The specific substitution pattern of 7,2',4'-trimethoxyflavone confers a distinct pharmacological profile that cannot be extrapolated from other trimethoxyflavone isomers or from the broader flavone class, making precise identification and sourcing critical for reproducible research outcomes.

7,2',4'-Trimethoxyflavone (CAS 7578-51-0): Why Its Specific Methoxy Substitution Pattern Dictates Functional Selectivity and Prevents Interchangeability with Other Trimethoxyflavones


The trimethoxyflavone subclass encompasses numerous positional isomers that exhibit profoundly divergent biological activities due to the precise location of methoxy groups on the flavone scaffold [1]. Simply substituting 7,2',4'-trimethoxyflavone with a generic 'trimethoxyflavone' or even a close positional isomer such as 7,3',4'-trimethoxyflavone will yield irreproducible and misleading results. As demonstrated by direct comparative assays, the 7,2',4'-isomer possesses a distinct potency profile for IL-1β inhibition (IC50 72.62 μM) compared to the 7,3',4'-isomer (IC50 33.32 μM), a difference that translates to fundamentally different experimental outcomes in inflammation and neuropathy models [2]. Furthermore, the 7,2',4'-substitution pattern determines its unique mechanism as a phospholipase A2 (PLA2) inhibitor with an IC50 of 70.5 μM against sPLA2-IIA, a target engagement profile not shared by many other flavones [3]. These quantifiable differences underscore why procurement of the exact, validated compound is non-negotiable for rigorous scientific investigation and industrial application development.

7,2',4'-Trimethoxyflavone (CAS 7578-51-0) Quantitative Differentiation: Head-to-Head Comparator Data for Informed Scientific Selection


IL-1β Inhibitory Activity of 7,2',4'-Trimethoxyflavone vs. 7,3',4'-Trimethoxyflavone: Direct Comparator Data for Inflammation Studies

In a direct head-to-head in vitro assay, 7,2',4'-trimethoxyflavone demonstrated an IC50 of 72.62 μM for the inhibition of interleukin-1β (IL-1β) activity. This is significantly less potent than its positional isomer 7,3',4'-trimethoxyflavone, which exhibited an IC50 of 33.32 μM, representing a >2-fold difference in potency [1]. The data confirm that the 7,2',4'-isomer is a weaker IL-1β inhibitor, a critical differentiator for studies where partial or specific cytokine modulation is desired over broad-spectrum inhibition.

Inflammation Cytokine inhibition Neuropathic pain Trimethoxyflavone SAR

Prostaglandin E2 (PGE2) Production Inhibition: 7,2',4'-Trimethoxyflavone (TMF) vs. NS-398 and Wogonin

7,2',4'-Trimethoxyflavone (TMF) potently inhibits prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-treated mouse macrophage RAW 264.7 cells with an IC50 of 0.48 μM. For comparison, the selective COX-2 inhibitor NS-398 exhibited an IC50 of 0.07 μM, while the flavone wogonin showed an IC50 of 1.09 μM [1]. This places TMF's potency in the sub-micromolar range, significantly more potent than wogonin but less than NS-398, offering a defined pharmacological window.

Anti-inflammatory Prostaglandin synthesis COX-independent pathway Macrophage assay

Phospholipase A2 (PLA2) Inhibition Profile: 7,2',4'-Trimethoxyflavone's Unique Mechanism of Action

Unlike many anti-inflammatory flavones that primarily target cyclooxygenase-2 (COX-2), 7,2',4'-trimethoxyflavone (TMF) acts as a phospholipase A2 (PLA2) inhibitor. It inhibits secretory PLA2-IIA (sPLA2-IIA) with an IC50 of 70.5 μM and cytosolic PLA2 (cPLA2) with an IC50 of 70.4 μM [1]. In contrast, TMF did not inhibit COX-2 activity or expression in the same study, establishing a clear mechanistic differentiation. No comparator data for PLA2 inhibition by other trimethoxyflavone isomers is available in the same study, but this profile distinguishes TMF from COX-2-selective flavones like wogonin.

Phospholipase A2 sPLA2-IIA cPLA2 Mechanism of action Anti-inflammatory target

Metabolic Stability Advantage of Methoxyflavones: 7,2',4'-Trimethoxyflavone Over Hydroxylated Flavones

As a fully methoxylated flavone, 7,2',4'-trimethoxyflavone benefits from the class-wide property of increased metabolic stability and improved oral bioavailability compared to hydroxylated flavones such as quercetin or luteolin. Methylation of free phenolic hydroxyl groups prevents glucuronic acid and sulfate conjugation, dramatically reducing first-pass metabolism and enhancing membrane transport in the intestine and liver [1]. While specific pharmacokinetic data for 7,2',4'-trimethoxyflavone are not presented in the cited review, the general principle that methoxyflavones exhibit superior metabolic stability over their hydroxylated counterparts is well-established.

Metabolic stability Bioavailability Methoxyflavones Pharmacokinetics Oral absorption

Selectivity Over Aryl Hydrocarbon Receptor (AHR) Antagonism: 7,2',4'-Trimethoxyflavone vs. 6,2',4'-Trimethoxyflavone

The positional isomer 6,2',4'-trimethoxyflavone is a well-characterized aryl hydrocarbon receptor (AHR) antagonist with an EC50 of 0.9 μM [1]. In contrast, 7,2',4'-trimethoxyflavone, lacking the 6-methoxy group, does not exhibit this AHR antagonism. This critical structural difference (methoxy at position 7 vs. position 6) results in a significant functional divergence: 7,2',4'-trimethoxyflavone can be used in experimental systems where AHR modulation is an undesirable off-target effect, whereas 6,2',4'-trimethoxyflavone cannot.

Aryl hydrocarbon receptor AHR antagonist Selectivity 6,2',4'-trimethoxyflavone Off-target effects

7,2',4'-Trimethoxyflavone (CAS 7578-51-0): Defined Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Neuropathic Pain and Inflammation Models Requiring Moderate IL-1β Modulation

Based on its IC50 of 72.62 μM for IL-1β inhibition, 7,2',4'-trimethoxyflavone is the preferred isomer for studies of paclitaxel-induced peripheral neuropathy or other inflammatory pain models where a partial, rather than maximal, reduction in IL-1β activity is desired [1]. This profile allows for the investigation of cytokine-dependent mechanisms without completely ablating the IL-1β signal, which may be more physiologically relevant in certain disease contexts. Its methoxyflavone scaffold further ensures adequate metabolic stability for in vivo dosing [2].

Elucidation of PLA2-Mediated Inflammatory Pathways (COX-Independent)

The unique PLA2 inhibitory activity (sPLA2-IIA IC50 = 70.5 μM; cPLA2 IC50 = 70.4 μM) and lack of COX-2 inhibition make 7,2',4'-trimethoxyflavone an essential tool for dissecting PLA2-specific contributions to arachidonic acid cascade and inflammation [3]. Researchers can use this compound as a positive control for PLA2 inhibition or as a chemical probe to distinguish PLA2-dependent effects from those mediated by COX-2 or other downstream enzymes.

Comparative Pharmacology Studies of Methoxyflavone Positional Isomers

The stark contrast in IL-1β inhibitory potency between 7,2',4'-trimethoxyflavone (IC50 72.62 μM) and 7,3',4'-trimethoxyflavone (IC50 33.32 μM) positions this compound as a critical comparator in structure-activity relationship (SAR) studies of the trimethoxyflavone class [1]. Procurement of the pure 7,2',4'-isomer is essential for constructing accurate SAR datasets and for validating computational models of flavone-protein interactions.

AHR-Independent Inflammation and Cancer Studies

Unlike its positional isomer 6,2',4'-trimethoxyflavone, which is a potent AHR antagonist (EC50 = 0.9 μM) [4], 7,2',4'-trimethoxyflavone does not modulate AHR signaling. This makes it the suitable choice for experiments investigating inflammation, immunomodulation, or cancer cell signaling where confounding AHR pathway activation or inhibition must be strictly avoided. The compound's anti-inflammatory effects can thus be attributed to its specific mechanisms (e.g., PLA2 inhibition) without interference from AHR-related transcriptional changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,2',4'-Trimethoxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.